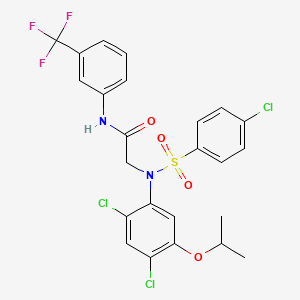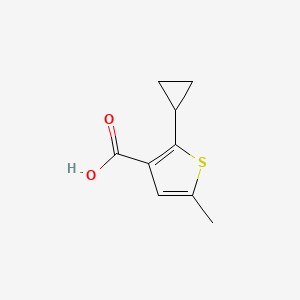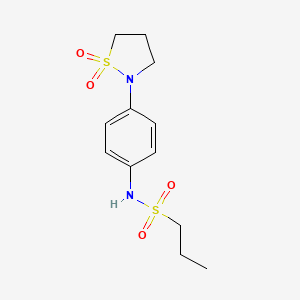
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C17H14BrN3OS2 and its molecular weight is 420.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment: A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine compounds, similar in structure to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, in photodynamic therapy. They found these compounds possess high singlet oxygen quantum yield, making them potentially effective as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antiviral Activities
- Antibacterial and Antiviral Potentials: Tang et al. (2019) synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, which showed significant antibacterial and antiviral activities, suggesting that similar compounds like this compound could be explored for similar applications (Tang et al., 2019).
Acetylcholinesterase-Inhibition Activities
- Potential for Treating Neurological Disorders: Zhu et al. (2016) investigated 5-benzyl-1,3,4-thiadiazol-2-amine derivatives for acetylcholinesterase-inhibition activities. Among these, a compound similar to this compound exhibited promising activity, suggesting its potential use in treating neurological disorders like Alzheimer's (Zhu et al., 2016).
Anticancer Properties
- Potential Anticancer Agents: Research by Çevik et al. (2020) on N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives indicated promising cytotoxic activity against cancer cell lines, highlighting the potential of similar compounds like this compound as anticancer agents (Çevik et al., 2020).
Allosteric Inhibitors and Antiproliferative Activities
- Allosteric Inhibitors for Therapeutic Purposes: Shukla et al. (2012) designed and synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, demonstrating their effectiveness as allosteric inhibitors with potential therapeutic applications. This suggests that compounds like this compound could be explored for similar uses (Shukla et al., 2012).
Safety and Hazards
The safety and hazards associated with these types of compounds can vary widely depending on their specific structure and use. For instance, a related compound, “4-Bromobenzyl alcohol”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Future Directions
The future directions for research on these types of compounds could include further studies to better understand their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research is needed to explore potential applications for these compounds .
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole nucleus are known to disrupt processes related to dna replication . This suggests that the compound may interact with DNA or associated proteins, disrupting the normal function of cells.
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, it’s plausible that the compound interferes with DNA replication, leading to cell death or inhibition of cell proliferation.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS2/c18-14-8-6-13(7-9-14)11-23-17-21-20-16(24-17)19-15(22)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRDXLUEZFBMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)




![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)
![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)
![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)
![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B3012540.png)
![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)

